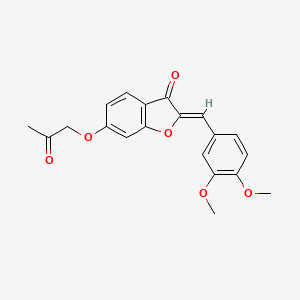
5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of nicotinamide derivatives involves a series of chemical reactions starting from nicotinic acid, which is a naturally occurring compound found in plants and animals. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized from nicotinic acid to explore novel herbicidal activities. These compounds demonstrated excellent herbicidal activity against certain weeds, indicating the potential of nicotinamide derivatives in agricultural applications (Chen Yu et al., 2021).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial in determining their chemical behavior and interactions. The crystal structure analysis of such compounds provides insights into their geometrical configuration, which influences their biological activity and chemical reactivity. For example, the crystal structures of various 2-chloro-N-(nitrophenyl)nicotinamides have been reported, showcasing how molecules are linked by hydrogen bonds into different configurations, affecting their properties and potential applications (M. D. de Souza et al., 2005).
Chemical Reactions and Properties
Nicotinamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions include cyclisation, substitution, and interaction with other chemical entities, leading to the formation of new compounds with unique properties. For example, the cyclisation of 2-Chloro-N-(2-Pyridinyl)Nicotinamides to form new cyclic compounds demonstrates the chemical versatility of nicotinamide derivatives (Elisa L. Fernandes et al., 2006).
Physical Properties Analysis
The physical properties of "5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide" and related compounds, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and applications. These properties are determined by the molecular structure and chemical composition of the compounds. For instance, the crystal structure of nicotinamide with 2-chloro-5-nitrobenzoic acid reveals hydrogen bonds and π–π interactions, stabilizing the molecular assembly, which is critical for designing drugs and materials with specific physical properties (Keshab M. Bairagi et al., 2019).
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity:
- Nicotinamides, including variants like 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, have been studied for their herbicidal properties. One such compound demonstrated significant herbicidal activity against duckweed, suggesting potential agricultural applications for similar compounds (Chen Yu et al., 2021).
Crystallography and Molecular Structure:
- Research on nicotinamides includes the study of their crystal structures. For example, the crystal structure of compounds like 2-chloro-N-(6-methyl-2-pyridinyl)nicotinamide was reported, providing insights into molecular conformations and interactions (Elisa L. Fernandes et al., 2006).
Antimicrobial Screening:
- Compounds derived from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, similar in structure to nicotinamides, have been evaluated for their antimicrobial properties. Some showed comparable effectiveness to standard drugs against various bacterial and fungal species (N. Patel & Faiyazalam M. Shaikh, 2010).
Biological Importance in Pesticides and Fungicides:
- Certain nicotinamide derivatives, like N-(4-bromophenyl)-5,6-dichloronicotinamide, have been identified for their significance as herbicidal, pesticidal, or fungicidal agents. Their molecular structure and hydrogen bonding play a crucial role in these applications (J. Jethmalani et al., 1996).
Cocrystal Formation and Interactions:
- Studies on the cocrystal formation of nicotinamide with other compounds, such as 2-chloro-5-nitrobenzoic acid, reveal intricate hydrogen bonding and molecular interactions, contributing to our understanding of supramolecular chemistry (Keshab M. Bairagi et al., 2019).
Supramolecular Chemistry:
- Research into supramolecular structures involving nicotinamide derivatives like 2-chloro-N-(nitrophenyl)nicotinamides aids in understanding molecular assembly and hydrogen bonding patterns, which are key in designing new materials and pharmaceuticals (M. D. de Souza et al., 2005).
Synthesis of Fluorescent Analogs:
- Nicotinamide analogs, such as nicotinamide 1,N(6)-ethenoadenine dinucleotide, have been synthesized for use in biochemical studies due to their fluorescent properties, contributing to the understanding of coenzyme behavior and interactions (J. Barrio et al., 1972).
Antiprotozoal Activity:
- Studies on derivatives of nicotinamide, such as 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, have shown significant antiprotozoal activity, highlighting their potential in developing new treatments for protozoal infections (M. Ismail et al., 2003).
Eigenschaften
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-prop-2-ynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-2-4-15-12(17)9-6-11(14)13(16-7-9)19-10-3-5-18-8-10/h1,6-7,10H,3-5,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULFYPKFPSDKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=C(N=C1)OC2CCOC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-ethoxyphenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2493709.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2493712.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2493713.png)
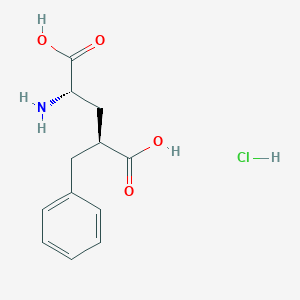
![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2493716.png)
![2-[2-(Trifluoromethyl)pyridin-4-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2493718.png)
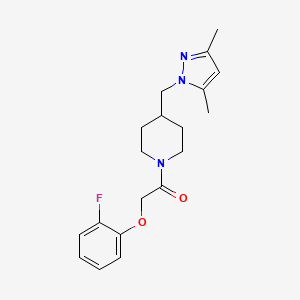
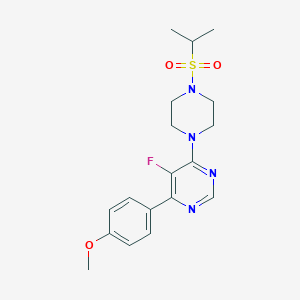
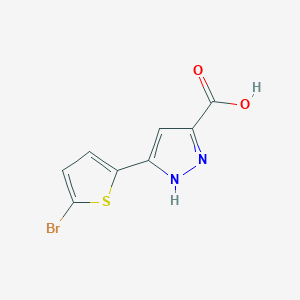
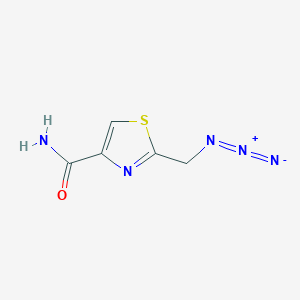
![5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2493726.png)
![5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2493728.png)
